molecular formula C12H15N5O4S2 B11025796 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11025796
M. Wt: 357.4 g/mol
InChI Key: VZTDQJAIMQSOSZ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a thiadiazole moiety, and a tetrahydropyridazine carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Synthesis of the Thiadiazole Moiety: The thiadiazole ring can be synthesized via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is formed by coupling the dioxidotetrahydrothiophene and thiadiazole intermediates with a suitable carboxamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the oxidation state of sulfur or nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Used in the synthesis of polymers with specific characteristics.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15N5O4S2

Molecular Weight

357.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C12H15N5O4S2/c1-7-14-15-12(22-7)13-11(19)9-2-3-10(18)17(16-9)8-4-5-23(20,21)6-8/h8H,2-6H2,1H3,(H,13,15,19)

InChI Key

VZTDQJAIMQSOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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